![molecular formula C14H26N2O5 B14235852 D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- CAS No. 374116-21-9](/img/structure/B14235852.png)
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-: is a synthetic compound that combines the amino acids D-Alanine and L-Leucine with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- typically involves the following steps:
Protection of the Amino Group: The amino group of D-Alanine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected D-Alanine is then coupled with L-Leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the amino acids.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the amino group.
科学的研究の応用
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein folding and stability.
- Used in the development of peptide-based inhibitors.
Medicine:
- Investigated for its potential in developing new therapeutic agents.
- Used in the design of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- involves its interaction with specific molecular targets, primarily proteins and enzymes. The compound can inhibit or modify the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
Comparison:
- Uniqueness: D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- is unique due to the presence of L-Leucine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological targets.
- Structural Differences: The similar compounds listed above differ in the amino acid component coupled with D-Alanine, leading to variations in their chemical and biological properties.
This detailed article provides a comprehensive overview of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
374116-21-9 |
|---|---|
分子式 |
C14H26N2O5 |
分子量 |
302.37 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10+/m1/s1 |
InChIキー |
DQXXTKCYGQDBKO-ZJUUUORDSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


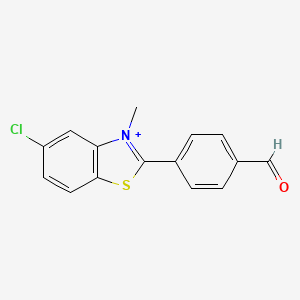
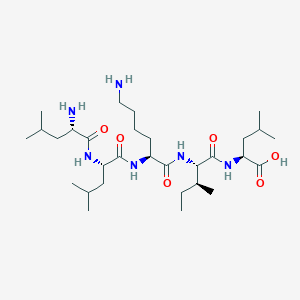

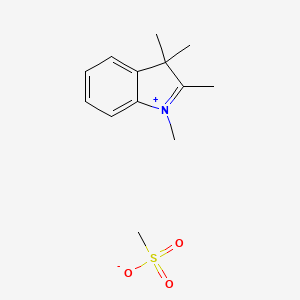
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

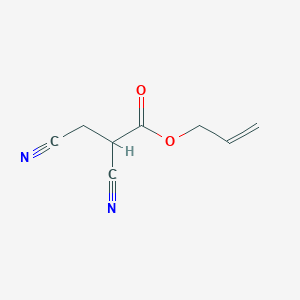
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
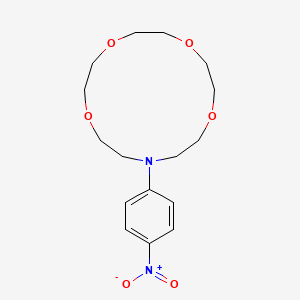
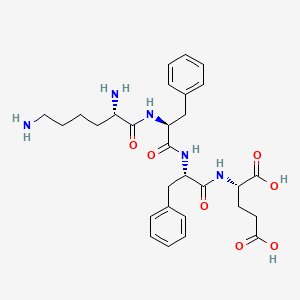
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
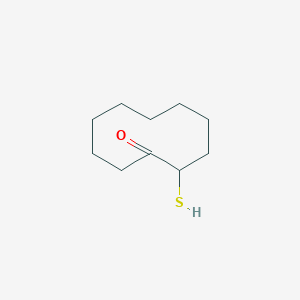
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
